Product packaging for Fmoc-3-Ala(5-thiazoyl)-OH(Cat. No.:CAS No. 1379836-38-0)

Fmoc-3-Ala(5-thiazoyl)-OH

Cat. No.: B2717026
CAS No.: 1379836-38-0
M. Wt: 394.45
InChI Key: FSZBNXUXDFKAHT-UHFFFAOYSA-N
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Description

Contextualization as a Fluorenylmethoxycarbonyl (Fmoc)-Protected Unnatural Amino Acid

Fmoc-3-Ala(5-thiazoyl)-OH is classified as an unnatural amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its structure features a central alanine (B10760859) core modified with a 5-thiazolyl group on the side chain. The amino group of the alanine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. altabioscience.comwikipedia.org This protection is crucial for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. altabioscience.comdntb.gov.uanih.gov

The Fmoc protecting group is favored in SPPS due to its base-lability. wikipedia.org It remains stable under the acidic conditions often used to cleave side-chain protecting groups, but can be readily removed by treatment with a mild base, such as piperidine (B6355638). wikipedia.org This "orthogonal" protection strategy allows for the sequential addition of amino acids to a growing peptide chain with high efficiency and minimal side reactions. altabioscience.comdntb.gov.uanih.gov The use of Fmoc-protected amino acids, including unnatural derivatives like this compound, has been instrumental in the synthesis of complex peptides and small proteins. dntb.gov.uanih.gov

The synthesis of peptides using the Fmoc strategy is a well-established and versatile method, allowing for the incorporation of a wide variety of modified amino acids to create peptides with tailored properties. altabioscience.comdntb.gov.ua The availability of compounds like this compound expands the toolbox for chemists to design and construct novel peptide-based molecules for various research applications. chemimpex.comchemimpex.com

Significance of Thiazole-Containing Amino Acids in Peptide Chemistry and Chemical Biology

The incorporation of a thiazole (B1198619) ring into an amino acid structure, as seen in this compound, confers several advantageous properties. Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. uq.edu.au This structural feature is found in a variety of naturally occurring bioactive peptides, including some with antibiotic and anticancer activities. uq.edu.aunih.govnih.gov The thiazole ring can be considered a bioisostere of an amide bond, but with distinct electronic and conformational properties. uq.edu.au

The presence of thiazole-containing amino acids in peptides has been linked to a range of biological activities, including antimicrobial and cytotoxic effects. chemimpex.comnih.gov Consequently, the synthesis of peptides incorporating these unnatural amino acids is an active area of research in drug discovery and chemical biology. chemimpex.comrsc.org By using building blocks like this compound, researchers can systematically investigate the structure-activity relationships of thiazole-containing peptides and develop new therapeutic leads. chemimpex.com

Chemical and Physical Properties

This compound is a solid at room temperature. sigmaaldrich.cn Its key identifiers and properties are summarized in the table below.

Interactive Data Table 1: Properties of this compound

PropertyValueSource
CAS Number870010-07-4 sigmaaldrich.cn
Molecular FormulaC21H18N2O4S nih.govchemfish.co.jp
Molecular Weight394.45 g/mol chemfish.co.jp
IUPAC Name(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-5-yl)propanoic acid sigmaaldrich.cn
Physical FormSolid sigmaaldrich.cn

Research Applications

The primary application of this compound is as a building block in solid-phase peptide synthesis. chemimpex.comchemimpex.com Its use allows for the site-specific incorporation of a thiazole-containing amino acid into a peptide sequence. This is of particular interest for several research purposes:

  • Drug Development: The unique properties of the thiazole ring make it a valuable component in the design of bioactive peptides. chemimpex.comchemimpex.com Researchers utilize this compound to create novel peptides with enhanced biological activity for potential therapeutic applications. chemimpex.comchemimpex.com
  • Structure-Activity Relationship Studies: By incorporating this compound into a peptide, scientists can systematically study how the presence of the thiazole moiety affects the peptide's structure and its interaction with biological targets. uq.edu.aunih.gov
  • Development of Antimicrobial Peptides: Given that many natural antimicrobial peptides contain thiazole rings, this compound is used in the development of new antibiotics. chemimpex.comnih.gov
  • List of Chemical Compounds

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C21H18N2O4S B2717026 Fmoc-3-Ala(5-thiazoyl)-OH CAS No. 1379836-38-0

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSZBNXUXDFKAHT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H18N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies for Fmoc 3 Ala 5 Thiazoyl Oh and Its Derivatives

    Classical and Modern Approaches to Thiazole (B1198619) Amino Acid Core Synthesis

    The synthesis of the thiazole moiety, an essential component of many bioactive natural products, is a well-established field in heterocyclic chemistry. For amino acid derivatives like 3-Ala(5-thiazoyl)-OH, these methods must be adapted to preserve the stereochemical integrity of the chiral center.

    Modified Hantzsch Condensation Protocols

    The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring. The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. uq.edu.aumdpi.com However, the conditions of the traditional Hantzsch synthesis, particularly the acidic environment during cyclization, can lead to racemization at the α-carbon of the amino acid precursor. uq.edu.au

    To circumvent this, several modified protocols have been developed. A significant advancement is the Holzapfel-Meyers-Nicolaou modification, which is designed to produce enantiomerically pure α-amino acid-derived thiazoles. thieme-connect.comresearchgate.net This multi-step procedure typically involves:

    Condensation: A thioamide derived from an amino acid reacts with an α-halocarbonyl (e.g., ethyl bromopyruvate) under basic conditions to form a hydroxythiazoline intermediate. thieme-connect.comnih.gov

    Dehydration: The intermediate is then dehydrated to form the aromatic thiazole ring. A common method for this step is treatment with trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, followed by an amine base like triethylamine. thieme-connect.comresearchgate.net

    This modified approach avoids the harsh acidic conditions that promote racemization. uq.edu.au Another strategy involves the use of Nα-Fmoc protected α-halomethylketones, which can be condensed with thiourea (B124793) or other thioamides in a modified Hantzsch protocol to yield thiazole derivatives of amino acids. nih.govijcce.ac.ir

    Table 1: Comparison of Hantzsch Thiazole Synthesis Protocols

    ProtocolKey ReagentsConditionsAdvantages/Disadvantages
    Classical Hantzsch Thioamide, α-halocarbonylOften acidic, one-potSimple, versatile but risk of racemization for chiral substrates. uq.edu.au
    Holzapfel-Meyers-Nicolaou Thioamide, α-halocarbonyl, Base, TFAA, PyridineMulti-step, basic condensation followed by controlled dehydrationPreserves stereochemical integrity, high yield for functionalized thiazoles. thieme-connect.comresearchgate.net
    From Nα-Fmoc-α-halomethylketones Nα-Fmoc-α-halomethylketone, ThioureaSonication or standard heatingDirect route to Fmoc-protected thiazole amino acids. nih.govijcce.ac.ir

    Synthetic Pathways from Natural Amino Acid Precursors

    The use of readily available natural amino acids as starting materials is a common and cost-effective strategy. Several pathways have been developed to convert these precursors into the desired thiazole-containing amino acid.

    One prominent method begins with L-cysteine. A scalable synthesis involves the condensation of a cysteine derivative with a nitrile, followed by an oxidation/aromatization step to furnish the thiazole ring. thieme-connect.com This approach is noted for being clean and avoiding the use of challenging reagents like Lawesson's reagent, which is sometimes used to generate thioamides. thieme-connect.com

    Another versatile pathway starts with amino acids like serine or threonine. The synthesis can proceed through the conversion of the protected amino acid (e.g., Boc-Thr(OtBu)-OH) into its corresponding thioamide. This thioamide then undergoes a modified Hantzsch reaction to yield the thiazole core structure. nih.govcam.ac.uk For instance, the synthesis of an arginine-derived thiazole has been achieved by converting the protected arginine to an aldehyde, which then condenses with cysteine ethyl ester to form a thiazolidine. Subsequent oxidation with manganese dioxide (MnO₂) yields the final thiazole with high reproducibility and stereopurity. cam.ac.uk

    These pathways highlight the adaptability of natural amino acids in the synthesis of complex, non-canonical structures for peptide chemistry.

    Enantioselective Synthesis Strategies for Chiral Purity

    Maintaining the chiral purity of the α-amino acid throughout the synthetic sequence is of paramount importance. As mentioned, a primary challenge in thiazole synthesis from amino acid precursors is the potential for racemization. uq.edu.au

    Enantioselective strategies are therefore crucial. The Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis is a key example of a stereoconservative method. thieme-connect.com By carefully controlling the reaction conditions, particularly by using a basic environment for the initial cyclocondensation, the integrity of the chiral center is maintained. uq.edu.authieme-connect.com

    An alternative enantioselective route involves building the thiazole from a chiral precursor where the stereocenter is already set. The condensation of an N-protected amino aldehyde with a cysteine ester to form a thiazolidine, followed by mild oxidation, is an effective strategy. cam.ac.uk This pathway avoids harsh reagents and conditions that could compromise the stereocenter.

    More advanced methods include the asymmetric hydrogenation of dehydropeptides that contain a thiazole moiety. nih.gov Using chiral catalysts, this approach can establish the desired stereochemistry with high selectivity, providing access to unnatural peptides containing the thiazole unit. nih.gov The selection of the appropriate strategy depends on the specific target molecule, scale, and available starting materials, but the overarching goal remains the production of an enantiomerically pure building block for subsequent peptide synthesis.

    Fmoc-Specific Protection and Functionalization during Synthesis

    The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its specific chemical properties dictate the strategies used for protecting other reactive functionalities within the amino acid.

    Orthogonal Protecting Group Strategies for Side Chains

    The success of SPPS relies on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.dealtabioscience.com

    α-Amino Protection: The Fmoc group protects the α-amine of the amino acid. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in DMF. altabioscience.comtotal-synthesis.com

    Side-Chain Protection: The side chains of amino acids with reactive functional groups (e.g., the carboxylic acid of Asp or the hydroxyl of Ser) are typically protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or Boc (tert-butyloxycarbonyl). iris-biotech.degoogle.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during the final cleavage from the resin, which uses a strong acid cocktail, often based on trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

    For more complex syntheses, such as the creation of branched or cyclic peptides or for site-specific modifications, a third level of orthogonality is often required. Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are employed. sigmaaldrich.com These protecting groups are stable to both the piperidine used for Fmoc deprotection and the TFA used for final cleavage. Instead, they are selectively removed by treatment with a 2% solution of hydrazine (B178648) in DMF, allowing for specific modification of a side chain while the peptide remains anchored to the solid support and other protecting groups remain intact. sigmaaldrich.com

    Table 2: Orthogonal Protecting Groups in Fmoc-Based Peptide Synthesis

    Protecting GroupAbbreviationProtected GroupCleavage ConditionsOrthogonal To
    9-Fluorenylmethyloxycarbonyl Fmocα-Amine20% Piperidine in DMFtBu, Boc, Trt, Dde, ivDde
    tert-Butyl tBuCarboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr)95% Trifluoroacetic Acid (TFA)Fmoc, Dde, ivDde
    tert-Butyloxycarbonyl BocAmine (Lys, Trp), Imidazole (His)95% Trifluoroacetic Acid (TFA)Fmoc, Dde, ivDde
    Trityl TrtAmine (Asn, Gln), Thiol (Cys), Imidazole (His)95% Trifluoroacetic Acid (TFA)Fmoc, Dde, ivDde
    1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde / ivDdeAmine (Lys, Orn)2% Hydrazine in DMFFmoc, tBu, Boc, Trt

    Derivatization Methods for Functional Modifiers

    The term "derivatization" in the context of Fmoc-3-Ala(5-thiazoyl)-OH can refer to two distinct processes: the synthesis of analogues with modifications on the thiazole ring or the further functionalization of the amino acid once incorporated into a peptide chain.

    Synthesis of derivatives with a modified thiazole ring is achieved by altering the starting materials in the Hantzsch synthesis or related methods. For example, employing different thioamides or substituted α-halocarbonyls will result in a variety of substituents on the thiazole core, allowing for the fine-tuning of the molecule's steric and electronic properties. uq.edu.aumdpi.com

    Further derivatization is often performed post-synthesis or during SPPS. The thiazole ring itself is a key functional modifier that can enhance the biological activity of a peptide. chemimpex.comchemimpex.com Its introduction can rigidify the peptide backbone, reduce polarity, and facilitate specific binding interactions. uq.edu.au The use of orthogonal protecting groups, as described previously, is the primary method for enabling site-specific derivatization of a peptide chain containing this compound. For example, if another amino acid in the peptide sequence has its side chain protected by a Dde group, that group can be selectively removed on-resin, and a fluorescent label, a polyethylene (B3416737) glycol (PEG) chain, or another peptide fragment can be attached at that specific site. sigmaaldrich.com This powerful strategy allows for the creation of highly complex and functionalized peptide derivatives.

    Advanced Synthetic Techniques and Automated Platforms

    Modern synthetic strategies for this compound and related derivatives increasingly rely on sophisticated technologies that enhance efficiency, yield, and purity. These include adaptations for solid-phase synthesis, the use of microwave irradiation to accelerate reactions, and the design of elegant one-pot and cascade sequences.

    Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the incorporation of thiazole-containing amino acids into peptide chains. The widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is compatible with the synthesis of these modified peptides. mdpi.com The synthesis can be performed on various resins, such as the 2-chlorotrityl chloride resin, which is particularly useful when aiming for a C-terminal carboxylic acid. mdpi.comthieme-connect.com

    An efficient method for the solid-phase synthesis of chiral polyaminothiazoles involves the use of resin-bound polyamines. These are reacted with Fmoc-isothiocyanates to generate polythioureas, which are subsequently treated with α-halogenoketones to form the desired thiazole products after cleavage from the solid support. nih.gov Another approach involves the synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides on a solid support. mdpi.com This methodology combines the standard Fmoc/tBu strategy with a specialized resin, allowing for the generation of C-terminally modified amino acids and peptides with high chiral purity. researchgate.net The coupling of the first Fmoc-amino acid to the resin-bound aminothiophenol is a critical step due to the low nucleophilicity of the aromatic amine, often requiring a highly activated Fmoc-amino acid. mdpi.com

    The following table summarizes a general protocol for the solid-phase synthesis of a thiazole-containing peptide:

    StepProcedureReagents/Conditions
    1. Resin Loading Attachment of the first Fmoc-amino acid to the resin.Fmoc-amino acid, DIC, HOBt, DMF
    2. Fmoc Deprotection Removal of the Fmoc protecting group to expose the free amine.20% piperidine in DMF
    3. Coupling Addition of the next Fmoc-amino acid in the sequence.Fmoc-amino acid, HATU, HOAt, DIEA, DMF
    4. Thiazole Formation On-resin formation of the thiazole ring.e.g., N,N'-di-Boc-thiourea and Mukaiyama's reagent followed by an α-halo ketone. acs.org
    5. Cleavage Release of the peptide from the resin.TFA, scavengers (e.g., TIS, H2O)
    6. Purification Isolation of the final product.RP-HPLC

    This table presents a generalized workflow. Specific conditions may vary based on the sequence and the nature of the thiazole amino acid.

    Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazoles. figshare.com In the context of solid-phase peptide synthesis (SPPS), microwave irradiation can significantly reduce reaction times for both coupling and deprotection steps. nih.gov For instance, amino acid couplings that typically require hours can be completed in minutes under microwave conditions. nih.gov

    The application of microwave energy has been shown to be beneficial in the synthesis of macrocyclic peptides containing thiazole moieties. mdpi.com For example, the on-resin synthesis of cyclohexapeptides can be expedited using microwave heating during the coupling steps. mdpi.com A study on the synthesis of a pentapeptide utilized microwave-assisted SPPS in water, demonstrating that coupling steps could be performed at 75 °C for only 7 minutes with high yields and no epimerization. sigmaaldrich.com

    The table below illustrates the typical reduction in reaction times achieved with microwave-assisted SPPS compared to conventional methods.

    Reaction StepConventional SPPS (Time)Microwave-Assisted SPPS (Time)
    Fmoc Deprotection15-30 min3 min
    Amino Acid Coupling1-2 hours5 min

    Data compiled from studies on general peptide synthesis and may be applicable to thiazole-containing peptides. nih.gov

    One-pot and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound by minimizing workup and purification steps. A notable example is the one-pot synthesis of Fmoc amino acid-derived 4-amino-thiazole derivatives. nih.govresearchgate.net This method involves the condensation of Nα-Fmoc α-halomethylketones with thiourea or Boc/Z-α-amino acid thioamides through a modified Hantzsch protocol. nih.govresearchgate.net

    Another powerful one-pot procedure for the enantiomerical synthesis of thiazole-containing amino acids (TCAAs) has been established, which proceeds via a cascade of reactions: disulfide cleavage, thiocarbonylation, intramolecular Staudinger reduction, aza-Wittig reaction, and oxidation. nih.gov This method starts from commercially available amino acid building blocks and produces TCAAs in good yields and with excellent optical purity under mild conditions. nih.gov Furthermore, an organocatalytic cascade thio-Michael/ring opening reaction of aromatic thiols with (Z)-olefinic azlactones has been developed for the synthesis of non-natural cis-β-thio-α-amino acid derivatives. nih.gov

    Challenges and Stereochemical Considerations in Synthesis

    The synthesis of this compound is not without its challenges, the most significant being the preservation of stereochemical integrity at the α-carbon. Racemization and epimerization are common side reactions that can compromise the purity and biological activity of the final peptide.

    Racemization during peptide synthesis is a critical issue, especially when incorporating unnatural amino acids. mdpi.com The activation of the carboxylic acid of an Fmoc-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon. mdpi.com Amino acids with electron-withdrawing side chains or those that are sterically hindered are particularly susceptible. Thiazole-containing amino acids fall into this category, and racemization has been reported during their synthesis and incorporation into peptides. mdpi.com

    The choice of coupling reagent and additives is paramount in suppressing racemization. nih.gov Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are commonly used, but often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization. peptide.com Phosphonium (B103445) salts like PyBOP and uronium salts like HBTU and HATU are also effective coupling reagents, with some, like PyAOP, showing lower racemization rates for hindered amino acids. peptide.comiris-biotech.de

    The following table presents a comparison of different coupling reagents and their relative potential for causing racemization.

    Coupling ReagentAdditiveBaseRacemization Potential
    DICHOBt-Low
    DICOxyma-Low
    HATU-DIEA/NMMModerate to High
    HBTU-DIEA/NMMModerate to High
    PyBOP-DIEA/NMMModerate
    PyAOP-DIEA/NMMLow to Moderate

    This table provides a general comparison; the actual degree of racemization depends on the specific amino acid, solvent, and temperature. nih.govpeptide.comiris-biotech.de

    Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of reagents. For solid-phase synthesis, the choice of resin and linker is also critical. uci.edu

    In the synthesis of thiazole derivatives, the Hantzsch reaction is a common method. Optimization of this reaction often involves adjusting the temperature and the base used for the cyclization step. For instance, in the synthesis of some thiazole peptidomimetics, calcium carbonate was used to neutralize the hydrobromic acid generated in situ, improving yields compared to other methods. nih.gov

    A systematic approach to optimization involves screening different combinations of coupling reagents, additives, bases, solvents, and temperatures, while carefully analyzing the product for yield and enantiomeric purity using techniques like HPLC and mass spectrometry.

    Role As a Building Block in Advanced Chemical Synthesis

    Integration into Peptide Sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS)

    Fmoc Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and Fmoc-3-Ala(5-thiazoyl)-OH is fully compatible with this technique. chemimpex.comnih.gov In SPPS, the peptide is constructed step-by-step while anchored to an insoluble polymeric support (resin). nih.gov The use of an excess of activated amino acid helps to ensure the completeness of the coupling reactions, with purification simplified to washing the resin. nih.gov The thiazole (B1198619) moiety is generally stable to the repetitive cycles of Fmoc deprotection (typically with piperidine) and coupling reactions involved in SPPS.

    The success of incorporating sterically hindered or electronically modified amino acids like this compound heavily relies on the choice of coupling reagent. The thiazole ring can influence the reactivity of the carboxylic acid, necessitating careful optimization of activation conditions to ensure high coupling efficiency and minimize side reactions like racemization. mdpi.com

    Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are often used, typically in conjunction with an additive to suppress racemization. peptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) form active esters that lead to more efficient and cleaner couplings. peptide.comsigmaaldrich.com

    More potent activating reagents, known as phosphonium (B103445) and aminium/uronium salts, are frequently employed for difficult couplings. Reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have proven effective. peptide.comsigmaaldrich.com For particularly challenging couplings involving heterocyclic amino acids, reagents that form more reactive OAt esters, like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often the preferred choice due to their superior reactivity. sigmaaldrich.com The selection of the base, typically N,N-diisopropylethylamine (DIPEA), and its stoichiometry relative to the amino acid and coupling reagent is also critical for optimizing the reaction. mdpi.com

    Table 1: Comparison of Common Coupling Reagents for SPPS

    Coupling Reagent Class Activating Additive Generated Key Characteristics
    DIC Carbodiimide None (Requires external additive like HOBt or Oxyma) Cost-effective; byproduct is soluble; requires an additive to minimize racemization. peptide.com
    HBTU/TBTU Aminium/Uronium Salt HOBt Highly efficient with low racemization when HOBt is present; reactions are often rapid. peptide.com
    HATU Aminium/Uronium Salt HOAt More reactive than HBTU due to the lower pKa and anchimeric assistance of HOAt; excellent for hindered couplings. sigmaaldrich.com
    PyBOP Phosphonium Salt HOBt Generates OBt esters; widely used for routine and difficult couplings. sigmaaldrich.com
    PyAOP Phosphonium Salt HOAt Generates highly reactive OAt esters; particularly effective for coupling N-methyl amino acids and in cyclization. peptide.comsigmaaldrich.com
    COMU Aminium/Uronium Salt OxymaPure Based on a non-explosive leaving group; generally more efficient than HOBt-based reagents. sigmaaldrich.com

    For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a common choice. mdpi.com This resin allows for the attachment of the first Fmoc-amino acid under mild basic conditions (using DIPEA) and subsequent cleavage of the final peptide under very mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane), which keeps acid-sensitive side-chain protecting groups intact. mdpi.commdpi.com

    If a C-terminal amide is required, resins such as Rink Amide or Sieber Amide are used. google.com These resins contain linkers that, upon cleavage with strong acid cocktails (e.g., 95% TFA), release the peptide as a C-terminal amide. google.com The stability of the thiazole ring to standard TFA cleavage cocktails containing scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) is a critical consideration. nih.govmdpi.com

    Table 2: Common Resins for Fmoc-SPPS

    Resin Type Linker Type Cleavage Condition C-Terminal Functionality
    2-Chlorotrityl Chloride (2-CTC) Trityl-based Very mild acid (e.g., 1% TFA) Carboxylic Acid
    Wang Resin p-alkoxybenzyl alcohol Strong acid (e.g., 50-95% TFA) Carboxylic Acid
    Rink Amide Resin Knorr/Rink linker Strong acid (e.g., 95% TFA) Amide
    Sieber Amide Resin Xanthenyl-based Milder acid than Rink (e.g., 20% TFA) Amide

    Utilization in Solution-Phase Peptide Synthesis Approaches

    While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production or the synthesis of specific peptide fragments. This compound can be utilized in solution-phase approaches, where coupling reagents similar to those in SPPS (e.g., DIC/HOBt, HATU) are employed. nih.gov In this method, each intermediate peptide is purified after every coupling and deprotection step. Though more labor-intensive, this can sometimes offer advantages in purification for certain sequences. The synthesis of dipeptide fragments, which are then coupled together in a convergent synthesis, is a common strategy where this building block could be applied. nih.gov

    Application in Macrocyclization and Constrained Peptide Scaffolds

    A significant application of this compound is in the design of macrocyclic and constrained peptides. uni-kiel.de Cyclization can dramatically improve a peptide's metabolic stability, receptor affinity, and selectivity by reducing its conformational flexibility. nih.gov The thiazole ring itself can act as a conformational constraint, pre-organizing the peptide backbone into a specific geometry, which can favor cyclization. uni-kiel.deuq.edu.au

    The thiazole unit can be incorporated into the peptide backbone, and subsequent macrocyclization can be performed either on the solid support or in solution after cleavage. nih.gov The choice of the cyclization site is crucial and is often selected to promote the desired conformation. uni-kiel.de For instance, a linear peptide containing the thiazole amino acid can be synthesized on a resin, cleaved, and then cyclized in solution using high dilution conditions and a suitable coupling reagent like PyAOP or HBTU to favor intramolecular over intermolecular reactions. peptide.commdpi.com

    Furthermore, the thiazole ring can be formed in situ as part of the macrocyclization strategy. For example, a linear peptide containing a cysteine residue can be reacted with a corresponding functional group to form the thiazole ring, thereby closing the macrocycle in a Hantzsch-type synthesis. nih.gov This approach highlights the versatility of the thiazole moiety not just as a passive structural element but as an active participant in the construction of complex peptide architectures. nih.gov The incorporation of such rigidifying elements is a key strategy in transforming peptides into drug-like molecules. researchgate.net

    Applications in Academic Research and Chemical Biology

    Design and Synthesis of Peptidomimetics

    Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to enzymatic degradation. Fmoc-3-Ala(5-thiazoyl)-OH serves as a crucial building block in the synthesis of these engineered molecules.

    The planar and aromatic nature of the thiazole (B1198619) ring introduces significant conformational constraints when incorporated into a peptide backbone. nih.govuq.edu.auresearchgate.net This rigidity reduces the flexibility of the peptide chain, forcing it to adopt more defined three-dimensional structures. nih.govresearchgate.net For instance, the thiazole ring can favor turn conformations, which can be crucial for biological activity and can facilitate peptide cyclization. uq.edu.au This restriction of conformational freedom can lead to a lower entropic cost upon binding to a biological target, potentially increasing binding affinity. nih.gov

    Table 1: Conformational Effects of Thiazole Incorporation
    FeatureDescriptionReference
    Conformational Restriction The planar thiazole ring reduces the peptide backbone's flexibility, leading to more defined 3D structures. nih.govuq.edu.auresearchgate.net
    Stabilized Conformations Favors specific conformations like β-turns and semi-extended β2 structures through intramolecular hydrogen bonds. nih.govuq.edu.aunih.gov
    Reduced Flexibility Computational analyses show a significant reduction in the number of accessible conformers compared to non-cyclized analogues. researchgate.net
    Enhanced Stability The rigid structure contributes to increased resistance against proteolytic degradation. ekb.eg

    The introduction of a thiazole-containing residue can influence the formation and stability of secondary structural elements like helices and sheets. By replacing a natural amino acid with this compound, researchers can induce or stabilize specific secondary structures. Thiazole-based amino acids have been successfully used to construct mimics of both β-strands and helical oligomers. uq.edu.au For example, the replacement of amide bonds with thiazole surrogates has been shown to fine-tune the physicochemical properties of peptides and can be used to construct secondary structure analogues. uq.edu.au

    Many natural products with potent biological activities, including antibacterial and anticancer properties, contain thiazole rings. nih.govmdpi.com These natural molecules serve as inspiration for the design of novel peptidomimetics. By incorporating this compound, scientists can create synthetic analogues that mimic the bioactive conformations of these natural peptides. researchgate.net

    Thiazole-containing peptidomimetics have been developed as inhibitors of enzymes, modulators of G protein-coupled receptors (GPCRs), and antagonists of protein-protein interactions. uq.edu.auresearchgate.net The thiazole ring can act as an amide bond isostere, replacing the labile peptide bond while maintaining or even enhancing biological activity. uq.edu.aumdpi.com For example, thiazoles have been used as replacements for amide bonds in the development of inhibitors of apoptosis protein (IAP) antagonists. uq.edu.au

    Development of Chemical Probes and Research Tools

    The unique properties of the thiazole ring also make this compound a valuable component in the development of chemical probes. These tools are essential for studying biological processes and identifying new therapeutic targets. The thiazole's ability to participate in π-stacking interactions and its hydrogen bond-accepting nitrogen atom can be exploited for binding to specific protein targets. uq.edu.aunih.gov

    Furthermore, the thiazole moiety can be a scaffold for attaching other functional groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the peptidomimetic's binding properties. This allows for the creation of probes for use in various biochemical and cellular assays. The development of such probes has been inspired by the natural occurrence of the thiazole ring in biological systems. uq.edu.auresearchgate.net

    Structure-Function Relationship Studies in Peptide Science

    The ability to systematically modify peptide structures is crucial for understanding how their three-dimensional conformation relates to their biological function. The incorporation of this compound provides a precise tool for investigating these relationships.

    By comparing the structures and activities of peptides with and without the thiazole-containing residue, researchers can elucidate the specific role of the thiazole moiety in determining the peptide's conformation and, consequently, its function. nih.govacs.orguq.edu.au 2D NMR spectroscopic studies on cyclic octapeptides have demonstrated that the conversion of cysteine residues to thiazole rings leads to the formation of novel and highly constrained macrocyclic conformations. acs.orguq.edu.au

    Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of model compounds containing thiazole-amino acid residues. nih.govnih.gov These studies reveal that the thiazole ring, through the formation of intramolecular hydrogen bonds (e.g., N–H⋯NTzl), significantly stabilizes certain conformations over others. nih.govnih.gov This detailed understanding of the conformational effects of the thiazole ring is invaluable for the rational design of peptides with desired biological activities.

    Table 2: Research Findings on Thiazole's Conformational Influence
    Research AreaKey FindingMethodologyReference
    Cyclic Peptides Conversion of Cys to thiazole in cyclic octapeptides induces novel and highly constrained pseudochair and pseudoboat conformations.2D NMR Spectroscopy acs.orguq.edu.au
    Model Compounds Thiazole-amino acid residues tend to adopt a semi-extended β2 conformation stabilized by an N–H⋯NTzl intramolecular hydrogen bond.DFT Calculations nih.govnih.gov
    Flexibility Analysis Thiazole-containing analogues exhibit significantly reduced conformational flexibility compared to their acyclic counterparts.Conformational Searches (MacroModel) and DFT Optimizations researchgate.net

    Rational Design of Analogues for Mechanistic Elucidation

    The incorporation of this compound into peptide sequences is a powerful strategy for dissecting biological mechanisms. By substituting a natural amino acid with this unnatural analogue, researchers can probe structure-activity relationships (SAR) and clarify the roles of specific residues in molecular interactions. The thiazole moiety can act as a bioisostere of natural amino acid side chains, such as histidine or phenylalanine, or introduce novel steric and electronic properties. rsc.orgresearchgate.net Comparing the biological activity of the thiazole-containing peptide analogue to the parent peptide provides critical insights into the mechanism of action.

    A clear example of this approach is the use of systematic alanine (B10760859) scanning, where residues in a bioactive peptide are replaced one by one. In a study on the cytotoxic natural product bisebromoamide, researchers synthesized analogues containing a thiazole moiety to replace the native thiazoline. d-nb.info By systematically replacing other residues in this new thiazole-containing lead compound with alanine, they were able to identify which positions were critical for its cytotoxicity and its effect on the actin cytoskeleton. d-nb.info This systematic replacement strategy pinpoints the residues essential for the peptide's function. d-nb.info

    Furthermore, such analogues can elucidate enzymatic mechanisms. For instance, a peptide containing 4-thiazolyl-alanine was used to probe the activity of the enzyme SETD3. rsc.org It was observed that SETD3 could not methylate this analogue, demonstrating that the enzyme is unable to methylate a sulfur atom in place of the Nτ atom of its natural histidine target. rsc.org This use of a thiazole-containing amino acid provided definitive evidence for the enzyme's substrate specificity and catalytic mechanism. These studies underscore how the rational design of peptides using this compound can yield precise information on biological function.

    Research FindingInvestigated Compound/AnaloguePurpose of the StudyReference
    Identification of critical residues for cytotoxicity.Bisebromoamide analogues with thiazole and alanine substitutions.To conduct a systematic structure-activity relationship (SAR) study. d-nb.info
    Determination of enzyme substrate specificity.4-thiazolyl-Ala substituted peptide.To probe whether the SETD3 enzyme could methylate the analogue. rsc.org

    Post-Synthetic Derivatization and Bioconjugation Strategies for Research Applications

    Beyond its role in creating peptide analogues for mechanistic studies, the thiazole side chain of 3-Ala(5-thiazoyl)-OH serves as a versatile platform for post-synthetic modifications. After the peptide has been synthesized using standard solid-phase peptide synthesis (SPPS), the unique chemical nature of the thiazole ring can be exploited for bioconjugation—the process of covalently linking the peptide to another molecule, such as a fluorescent dye, an affinity tag, or a drug molecule. chemimpex.comchemimpex.comrsc.org

    Introduction of Orthogonal Functional Groups

    The concept of orthogonality is central to modern chemical biology, referring to a functional group that can react selectively in the presence of many other functional groups. sigmaaldrich.com Incorporating an unnatural amino acid like 3-Ala(5-thiazoyl)-OH into a peptide introduces a unique chemical handle with reactivity orthogonal to the proteinogenic amino acids. rsc.orgsigmaaldrich.com While the thiazole ring itself is relatively stable, it can be pre-functionalized before its incorporation into the peptide. For example, a halo-thiazole derivative could be used in the synthesis, with the halogen atom later serving as a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the attachment of complex molecules to a specific site on the peptide without affecting the side chains of natural amino acids like lysine (B10760008) or cysteine. This strategy expands the chemical diversity accessible for creating novel peptide-based tools and therapeutics.

    Site-Specific Labeling and Probe Development

    The ability to introduce a unique functional group at a defined position in a peptide sequence is invaluable for developing targeted probes to study biological systems. rsc.org By using this compound in peptide synthesis, a specific site is primed for the attachment of labels. rsc.org

    This site-specific modification enables the creation of a wide array of research tools:

    Fluorescent Probes: A fluorescent dye can be conjugated to the thiazole side chain to visualize the peptide's localization within cells or tissues.

    Affinity Probes: Attaching biotin allows for the study of peptide-protein interactions through techniques like pulldown assays and Western blotting.

    Radiolabeling: The thiazole ring can act as part of a chelating system for radiometals, facilitating in vivo imaging techniques such as PET or SPECT. nih.gov

    Analytical and Spectroscopic Methodologies in Research

    Spectroscopic Characterization for Structural Confirmation

    Spectroscopic methods are indispensable for the initial verification of the molecular structure of Fmoc-3-Ala(5-thiazoyl)-OH. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools employed for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific spectral data for this compound is not extensively published, representative data for the closely related Fmoc-Ala-OH can provide an illustrative example of the types of signals expected. chemicalbook.com For instance, in a typical ¹H NMR spectrum of an Fmoc-protected amino acid, characteristic signals for the fluorenyl group's aromatic protons appear in the downfield region (around 7.3-7.9 ppm), while the protons of the alanine (B10760859) and the Fmoc methylene (B1212753) and methine groups appear at distinct upfield locations. chemicalbook.com The thiazole (B1198619) ring protons in this compound would present unique signals, allowing for unambiguous structural confirmation.

    Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The expected molecular weight for this compound (C₂₁H₁₈N₂O₄S) is 394.45 g/mol . chemimpex.comchemimpex.comchemfish.co.jp High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further corroborating the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer insights into the compound's structure. google.com

    A representative table of the expected spectroscopic data is provided below:

    Technique Expected Observations
    ¹H NMR Signals corresponding to the fluorenyl, alanine, and thiazole moieties.
    ¹³C NMR Resonances for all unique carbon atoms in the molecule.
    Mass Spec. Molecular ion peak corresponding to the calculated molecular weight (394.45 g/mol ). chemimpex.comchemimpex.comchemfish.co.jp

    Chromatographic Analysis for Purity and Enantiomeric Excess Determination

    Chromatographic techniques are vital for assessing the purity of this compound and for determining the enantiomeric excess (e.e.), which is critical for its application in stereospecific peptide synthesis.

    High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the chemical purity of this compound. Suppliers often report purities of ≥95% or higher, as determined by HPLC. sigmaaldrich.comwuxiapptec.com The method involves separating the compound from any impurities on a nonpolar stationary phase with a polar mobile phase. The purity is quantified by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

    Chiral High-Performance Liquid Chromatography (Chiral HPLC): To ensure the stereochemical integrity of this compound, chiral HPLC is employed. This technique uses a chiral stationary phase to separate the L- and D-enantiomers. This is particularly important as racemization can occur during synthesis. mdpi.com For applications in peptide synthesis, where stereochemistry is paramount, a high enantiomeric excess is required. For example, the chiral integrity of a similar Fmoc-protected amino acid was confirmed to be >99% e.e. using chiral HPLC. acs.org

    The following table summarizes the chromatographic methods and their applications:

    Technique Parameter Measured Typical Values
    HPLC Chemical Purity≥95% - ≥99% chemimpex.comchemimpex.comsigmaaldrich.com
    Chiral HPLC Enantiomeric Excess (e.e.)>99% acs.orgmedchemexpress.com

    Advanced Techniques for Conformational Analysis

    Understanding the three-dimensional structure and conformational preferences of this compound and the peptides it forms is crucial for designing molecules with specific biological activities.

    Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying the secondary structure of peptides containing thiazole-based amino acids. researchgate.netuq.edu.au The thiazole ring itself can influence the peptide backbone conformation, leading to the formation of stable helical structures. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment and secondary structure elements like helices and turns within a peptide. mdpi.com Studies on oligomers of related thiazole-containing amino acids have used CD to characterize their helical folding in various solvents. researchgate.net

    X-ray Crystallography of Peptide Constructs: X-ray crystallography provides definitive, high-resolution three-dimensional structural information. While a crystal structure for this compound itself may not be readily available, the structures of peptides incorporating this or similar residues can reveal its conformational influence. nih.govrsc.orgmdpi.com For instance, X-ray crystallography has been used to determine the structure of a peptide binder in complex with its target, illustrating the role of β-amino acids in binding interactions. nih.govresearchgate.net Such studies can elucidate how the thiazole moiety participates in intermolecular interactions.

    Computational Modeling: Computational methods, such as molecular dynamics simulations, are increasingly used to complement experimental data and to predict the conformational preferences of peptides. nih.govdiva-portal.org These models can provide insights into the stable conformations of peptides containing this compound and help in the rational design of peptidomimetics. By combining computational modeling with experimental data from NMR and CD, a more complete picture of the molecule's structure and dynamics can be obtained. diva-portal.org

    These advanced techniques provide a deeper understanding of the structural properties of this compound and its impact on peptide conformation.

    Q & A

    Q. Diagnostic Tests :

    • Perform Kaiser test or chloranil test to confirm incomplete coupling.
    • Analyze by MALDI-TOF MS for truncated sequences.

    Q. Adjustments :

    • Increase coupling time (2–4 hr) or use double coupling.
    • Replace HBTU with PyAOP for sterically hindered residues .
    • Case Study : A study reported 70% coupling efficiency in DMF vs. 95% in NMP due to solvent polarity effects. Adjusting solvent and activator resolved the discrepancy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.